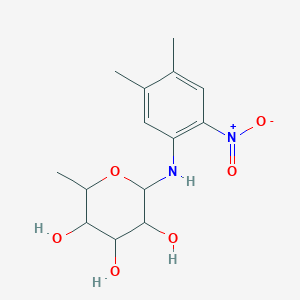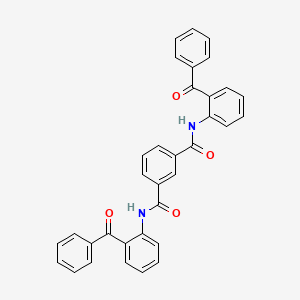
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine, also known as MDM, is a synthetic compound that has been widely used in scientific research. It is a derivative of mannose, a sugar molecule that is found in many biological systems. MDM has been studied for its potential applications in various fields, including medicine, biochemistry, and molecular biology.
作用机制
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine is a competitive inhibitor of the enzyme alpha-mannosidase, which is involved in the breakdown of mannose-containing carbohydrates. By inhibiting this enzyme, 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine can disrupt various biological processes that depend on the proper breakdown of mannose-containing carbohydrates. This can lead to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Streptococcus pneumoniae and Neisseria meningitidis. 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has also been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. In addition, 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been shown to inhibit the proliferation of cancer cells, and to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine in lab experiments is its specificity for alpha-mannosidase. This allows researchers to selectively inhibit this enzyme without affecting other enzymes or biological processes. However, one of the limitations of using 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine is its potential toxicity. 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine in scientific research. One area of interest is the development of 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine-based therapeutics for the treatment of bacterial infections, Alzheimer's disease, and cancer. Another area of interest is the development of new tools and techniques for studying carbohydrate-protein interactions using 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine. Finally, there is a need for further research to understand the potential toxicity of 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine and to develop safer alternatives for use in lab experiments.
合成方法
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine can be synthesized through a multi-step process starting with the commercially available mannose. The first step involves the protection of the hydroxyl groups of mannose with a suitable protecting group. This is followed by the selective removal of the 6-hydroxyl group, which is then replaced with the 4,5-dimethyl-2-nitrophenyl group. The final step involves the removal of the protecting groups to yield the desired product, 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine.
科学研究应用
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been used extensively in scientific research, particularly in the field of glycobiology. It has been used as a tool to study the role of carbohydrates in various biological processes, including protein folding, cell adhesion, and signaling. 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has also been used as a probe to study the interactions between carbohydrates and proteins, and to identify carbohydrate-binding proteins.
属性
IUPAC Name |
2-(4,5-dimethyl-2-nitroanilino)-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6/c1-6-4-9(10(16(20)21)5-7(6)2)15-14-13(19)12(18)11(17)8(3)22-14/h4-5,8,11-15,17-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJQLABEQDUQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)NC2=C(C=C(C(=C2)C)C)[N+](=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B5107099.png)
![1-amino-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5,6-dimethyl-1H-benzimidazol-3-ium bromide](/img/structure/B5107102.png)
amine](/img/structure/B5107113.png)
![2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5107118.png)
![3,6,7-trimethyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5107121.png)
![2,4-dibromo-6-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5107127.png)
![2-{benzyl[(3-methyl-2-thienyl)methyl]amino}ethanol](/img/structure/B5107134.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5107151.png)
![4-(3,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5107157.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5107168.png)
![1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine](/img/structure/B5107173.png)

![11-(3,4,5-trimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5107192.png)